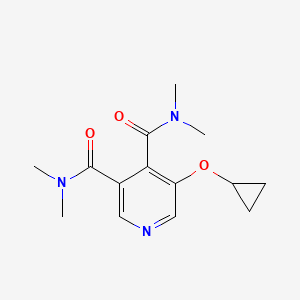
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide is a synthetic organic compound with the molecular formula C14H19N3O3 and a molecular weight of 277.322 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Chemical Reactions Analysis
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .
Comparison with Similar Compounds
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide can be compared with similar compounds such as:
5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide: This compound has one less methyl group, which may affect its chemical reactivity and biological activity.
5-Cyclopropoxy-N3,N4-dimethylpyridine-3,4-dicarboxamide: This compound has fewer methyl groups, leading to differences in its physical and chemical properties.
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-N,3-N,4-N,4-N-tetramethylpyridine-3,4-dicarboxamide |
InChI |
InChI=1S/C14H19N3O3/c1-16(2)13(18)10-7-15-8-11(20-9-5-6-9)12(10)14(19)17(3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
KLQDDZISYJLYMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


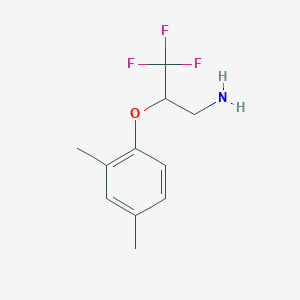
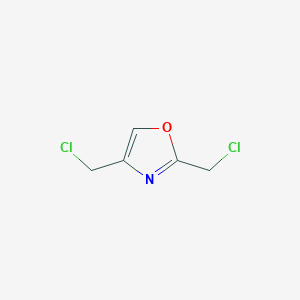
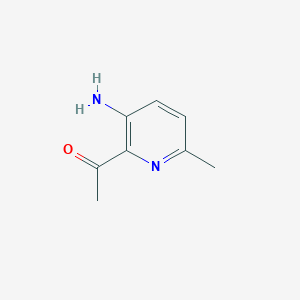
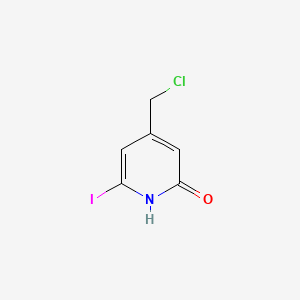
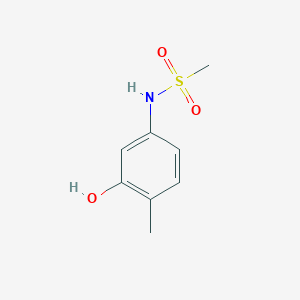
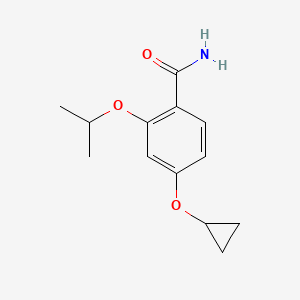

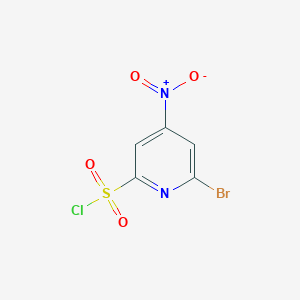


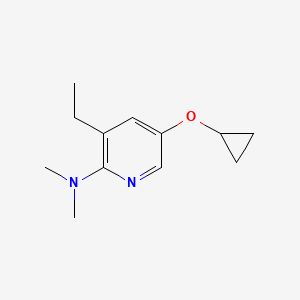
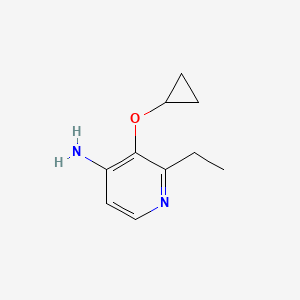
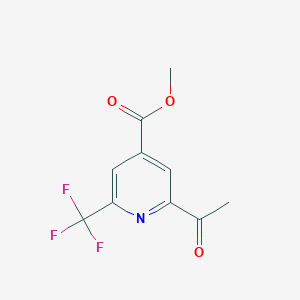
![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)
